molecular formula C12H19ClN2O3S B225513 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide

5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide

Cat. No. B225513
M. Wt: 306.81 g/mol
InChI Key: YJOZDCYEACPIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide, also known as CDMB or Sulfamethoxazole, is a sulfonamide antibiotic that has been widely used in the medical field for over 50 years. It is a white, odorless, and crystalline powder that is soluble in water and ethanol. The compound has been used to treat various bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections.

Mechanism of Action

5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide inhibits the growth of bacteria by interfering with the synthesis of folic acid, a key component of bacterial DNA and RNA. The compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which ultimately leads to their death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This inhibition can lead to metabolic acidosis, a condition in which the pH of the blood becomes too acidic.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide is its broad-spectrum activity against a wide range of bacteria. This makes it a useful tool for studying bacterial infections in the laboratory. However, one limitation of this compound is its potential toxicity to mammalian cells. The compound has been shown to inhibit the growth of mammalian cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide. One area of interest is the development of new analogs of the compound that have improved antibacterial activity and reduced toxicity. Another area of research is the use of this compound in combination with other antibiotics to combat antibiotic resistance. Finally, there is a need for further studies to understand the biochemical and physiological effects of this compound on mammalian cells, which could lead to the development of new therapeutic applications for the compound.

Synthesis Methods

The synthesis of 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields this compound as a white crystalline solid.

Scientific Research Applications

5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. The compound has also been used in combination with other antibiotics to enhance their efficacy.

properties

Molecular Formula

C12H19ClN2O3S

Molecular Weight

306.81 g/mol

IUPAC Name

5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C12H19ClN2O3S/c1-15(2)8-4-7-14-19(16,17)12-9-10(13)5-6-11(12)18-3/h5-6,9,14H,4,7-8H2,1-3H3

InChI Key

YJOZDCYEACPIBV-UHFFFAOYSA-N

SMILES

CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.